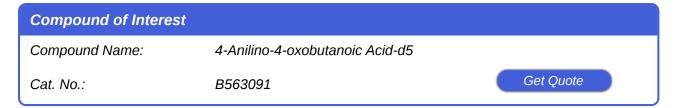


Technical Guide: Deuterated 4-Anilino-4oxobutanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 4-Anilino-4-oxobutanoic Acid (also known as 4-oxo-4-((phenyl-d5)amino)butanoic acid or N-Phenyl-d5-succinamic Acid) is a stable isotope-labeled derivative of 4-Anilino-4-oxobutanoic acid. This deuterated analog serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. The parent compound, 4-Anilino-4-oxobutanoic acid, is a major, pharmacologically inactive metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (suberoylanilide hydroxamic acid, SAHA) [1][2]. Given Vorinostat's therapeutic importance in oncology, particularly for the treatment of cutaneous T-cell lymphoma (CTCL), precise measurement of its metabolic fate is crucial for pharmacokinetic and drug metabolism studies[2]. This guide provides an in-depth overview of the technical specifications, relevant biological pathways, and experimental protocols for the application of deuterated 4-Anilino-4-oxobutanoic acid.

Physicochemical Properties and Supplier Information

Deuterated 4-Anilino-4-oxobutanoic acid is commercially available from several specialized chemical suppliers. The key physicochemical properties are summarized in the table below.



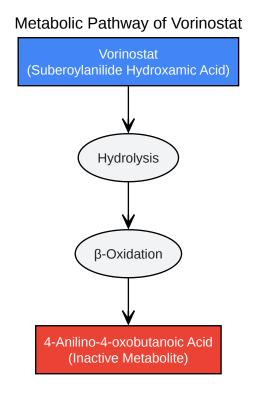
Property	Value
Chemical Name	4-oxo-4-((phenyl-d5)amino)butanoic acid
Synonyms	4-Anilino-4-oxobutanoic Acid-d5, N-Phenyl-d5- succinamic Acid
CAS Number	840529-98-8
Molecular Formula	C10H6D5NO3
Molecular Weight	198.23 g/mol
Appearance	White to off-white solid
Solubility	Soluble in Methanol
Chemical Purity	≥95%[3]
Isotopic Enrichment	≥98%[3]

Note: Purity and isotopic enrichment values may vary by supplier and batch. It is recommended to obtain a lot-specific Certificate of Analysis from the supplier.

Biological Context: The Vorinostat Metabolic Pathway

Understanding the metabolic context of 4-Anilino-4-oxobutanoic acid is essential for its application in research. Vorinostat undergoes extensive metabolism in humans. The primary metabolic pathways are glucuronidation and hydrolysis, followed by β -oxidation[2]. The hydrolysis of the hydroxamic acid group of Vorinostat, followed by β -oxidation, leads to the formation of 4-Anilino-4-oxobutanoic acid[2]. This metabolite is pharmacologically inactive[2].





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Caption: Metabolic conversion of Vorinostat to 4-Anilino-4-oxobutanoic acid.

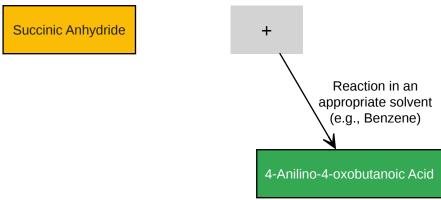
Synthesis of 4-Anilino-4-oxobutanoic Acid

While a specific, detailed synthesis protocol for the deuterated analog is not readily available in peer-reviewed literature, the synthesis of the unlabeled compound, succinanilic acid (4-Anilino-4-oxobutanoic acid), is well-established. A common method involves the reaction of succinic anhydride with aniline[4].

General Synthetic Scheme:

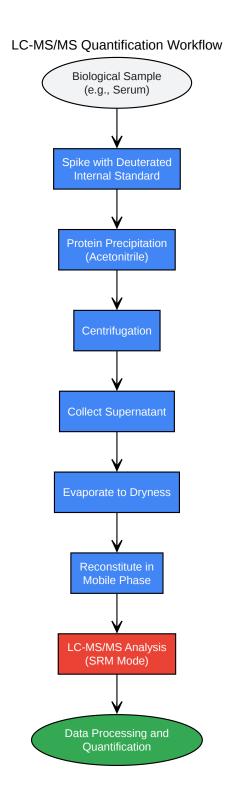


General Synthesis of 4-Anilino-4-oxobutanoic Acid









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References

- 1. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Purchase [D5]-4-Anilino-4-oxobutanoic acid [nucleosyn.com]
- 4. prepchem.com [prepchem.com]
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